4-Formyl-3-hydroxypicolinonitrile

Physicochemical properties Drug-likeness Lead optimization

4-Formyl-3-hydroxypicolinonitrile (CAS 1289111-15-4), also named 4-formyl-3-hydroxy-pyridine-2-carbonitrile , is a heterocyclic building block featuring a rare combination of three distinct functional groups—a nitrile at the 2-position, a hydroxyl group at the 3-position, and a formyl group at the 4-position of the pyridine ring. With a molecular weight of 148.12 g/mol and a topological polar surface area of 74 Ų , this substitution pattern places it within the class of 3-hydroxy-4-substituted picolinonitriles, which are recognized as valuable synthetic intermediates for constructing biologically relevant 2,3,4-trisubstituted pyridines.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
Cat. No. B12981733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-hydroxypicolinonitrile
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C=O)O)C#N
InChIInChI=1S/C7H4N2O2/c8-3-6-7(11)5(4-10)1-2-9-6/h1-2,4,11H
InChIKeyGXOFJLGPFIEDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3-hydroxypicolinonitrile: A Specialized Heterocyclic Intermediate for 2,3,4-Trisubstituted Pyridine Synthesis


4-Formyl-3-hydroxypicolinonitrile (CAS 1289111-15-4), also named 4-formyl-3-hydroxy-pyridine-2-carbonitrile [1], is a heterocyclic building block featuring a rare combination of three distinct functional groups—a nitrile at the 2-position, a hydroxyl group at the 3-position, and a formyl group at the 4-position of the pyridine ring. With a molecular weight of 148.12 g/mol and a topological polar surface area of 74 Ų [1], this substitution pattern places it within the class of 3-hydroxy-4-substituted picolinonitriles, which are recognized as valuable synthetic intermediates for constructing biologically relevant 2,3,4-trisubstituted pyridines [2]. Unlike common halogenated or alkylated analogs, the formyl substituent introduces an electrophilic handle that enables distinct downstream functionalization pathways.

Why 4-Formyl-3-hydroxypicolinonitrile Cannot Be Replaced by Other Picolinonitrile Analogs


Generic substitution among picolinonitrile derivatives is not feasible due to critical differences in the regiospecific arrangement of functional groups that govern both synthetic reactivity and potential biological interactions. The 4-formyl-3-hydroxy-2-nitrile pattern on the pyridine ring is specific; it cannot be replicated by isomers such as 3-hydroxy-4-formylpyridine (lacking the nitrile), 4-formylpicolinonitrile (lacking the 3-hydroxy group) , or 4-formyl-5-hydroxypicolinonitrile (different hydroxyl position) . The presence of the 3-hydroxy group ortho to the nitrile enables unique intramolecular interactions, while the 4-formyl group acts as a specific electrophilic trap in synthetic sequences [1]. In the context of 3-hydroxy-4-substituted picolinonitriles, the 4-substituent identity dramatically alters synthetic yields and applicability. For instance, under the optimized K2CO3-mediated N–O bond cleavage conditions, 4-aryl-substituted variants (e.g., 4-F3CC6H4) achieved only 19% stepwise yield compared to 95% for 4-tert-butyl, highlighting the profound influence of the 4-substituent on synthetic efficiency [1]. While published data for the formyl derivative under these specific conditions are lacking, this class-level variability strongly implies that its performance profile is distinct from analogs like 4-methyl or 4-phenyl derivatives.

Quantitative Differentiation Evidence for 4-Formyl-3-hydroxypicolinonitrile vs. Key Analogs


Physicochemical Differentiation: Molecular Weight and TPSA vs. 4-Formylpicolinonitrile

The addition of a 3-hydroxy group to the 4-formylpicolinonitrile scaffold increases the molecular weight from 132.12 g/mol (4-formylpicolinonitrile) to 148.12 g/mol (4-formyl-3-hydroxypicolinonitrile) [1], a 12.1% increase. This modification also raises the topological polar surface area (TPSA) by 33 Ų (from 41 Ų to 74 Ų) [1], increases the hydrogen bond donor count from 0 to 1, and the hydrogen bond acceptor count from 3 to 4 [1]. These changes have practical implications for passive membrane permeability and solubility, making the hydroxylated analog a distinctly different physical entity for lead optimization campaigns.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Route Uniqueness: The Formyl Group as an Electrophilic Trap in Ortho-Lithiation Strategies

The synthetic literature establishes that the 4-formyl group in 3-hydroxypicolinonitrile derivatives is introduced via ortho-lithiation of a 3-hydroxypicolinonitrile carbamate, followed by electrophilic trapping with a formyl source [1]. This route contrasts with the gold(I)-catalyzed cyclization/N–O bond cleavage strategy reported for other 4-substituted variants (alkyl, aryl, TMS) [1]. The ortho-lithiation/formylation approach requires strong anionic conditions and yields in the range of 48–53% [1]. While direct one-pot yield data for the 4-formyl derivative are absent in the published study, the reported stepwise yields for compounds accessed via the cyclization route show a range from 19% (4-F3CC6H4) to 95% (4-tert-butyl) [1]. This indicates that the formyl derivative, accessed via an alternative synthetic logic, occupies a distinct position in synthetic accessibility space, and its procurement value is tied to the unique reactivity of the aldehyde group, which is incompatible with the gold-catalyzed cyclization conditions.

Synthetic methodology Ortho-lithiation Electrophilic trapping

Distinct Isomeric Positional Differentiation: 4-Formyl-3-hydroxy vs. 4-Formyl-5-hydroxy Isomer

The 3-hydroxy substitution pattern in 4-formyl-3-hydroxypicolinonitrile places the hydroxyl group ortho to the nitrile, creating a distinct hydrogen bond donor/acceptor geometry compared to its positional isomer 4-formyl-5-hydroxypicolinonitrile (CAS 1289021-51-7) . Both isomers share the same molecular formula (C7H4N2O2) and molecular weight (148.12 g/mol) [1], but differ in the spatial relationship between the hydroxyl and the nitrile/formyl groups. In the 3-hydroxy isomer, the OH group can form an intramolecular hydrogen bond with the adjacent nitrile, influencing the compound's acidity, metal-chelating ability, and reactivity. This contrasts with the 5-hydroxy isomer, where the OH group is para to the nitrile and meta to the formyl group, preventing analogous intramolecular interactions. Compounds such as 3-hydroxy-4-formylpyridine demonstrate specific metal-chelating behavior (e.g., with Tc-99m) that is not shared by the 2-formyl or 4-nitrosalicylaldehyde analogs [2], illustrating that subtle positional changes can lead to functional differences.

Positional isomerism Hydrogen bonding Chelation

Preliminary Biological Differentiation: Cell Proliferation Arrest and Differentiation Induction

A claim associated with the compound states that it "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," suggesting potential use as an anti-cancer agent and for treating psoriasis [1]. This differentiation-inducing mechanism, if verified, would distinguish it from other picolinonitrile derivatives like 6-chloro-3-hydroxypicolinonitrile or 5-bromo-3-hydroxypicolinonitrile, which are primarily explored for enzyme inhibition (e.g., dihydrofolate reductase, influenza endonuclease) rather than cell differentiation. However, no quantitative IC50, EC50, or comparative data against vehicle control or a reference differentiation agent (e.g., retinoic acid, vitamin D3) are provided in the available source. The claim originates from a Web Data Commons entry rather than a peer-reviewed primary research paper, and specific assay conditions (cell line, treatment duration, endpoint measurement) are not disclosed.

Anticancer activity Cell differentiation Monocyte induction

High-Value Application Scenarios for 4-Formyl-3-hydroxypicolinonitrile


Synthesis of 2,3,4-Trisubstituted Pyridine-Based Drug Candidates

The compound serves as a key intermediate for constructing 2,3,4-trisubstituted pyridines, a motif found in bioactive molecules including nerve-agent antidote reactivators, anti-inflammatory agents, antifungal UK-2A, and anti-influenza compounds [4]. The nitrile group at C2 can be converted in a single step to amines, amides, imidates, amidoximes, ketones, carboxyls, or esters, while the 3-hydroxy group allows further O-acylation or O-alkylation [4]. The 4-formyl group provides an additional reactive handle for condensation reactions (e.g., imine formation with amines), enabling the assembly of diverse chemical libraries. Researchers prioritizing access to this specific trisubstituted pyridine scaffold should select 4-formyl-3-hydroxypicolinonitrile as a starting point for medicinal chemistry programs targeting the 2,3,4-trisubstituted pyridine pharmacophore.

Metal-Chelating Agent Development and Radiopharmaceutical Research

The ortho relationship between the 3-hydroxy and 2-nitrile groups creates a potential bidentate metal-binding site. Related 3-hydroxy-4-formylpyridine derivatives have been shown to form complexes with technetium-99m, demonstrating utility as cholescintigraphic imaging agents [4]. Specifically, 3-hydroxy-4-formylpyridine (lacking the 2-nitrile) formed Tc-99m complexes in excellent yields, whereas 3-hydroxy-2-formyl-pyridine did not, indicating that the regiospecific positioning of the formyl group relative to the hydroxyl is critical for metal coordination [4]. The presence of the additional nitrile group in 4-formyl-3-hydroxypicolinonitrile may further modulate the metal-binding properties, making it a candidate scaffold for radiopharmaceutical or metallodrug research.

Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Based on the preliminary claim of cell differentiation-inducing and anti-proliferative activity [4], this compound may be prioritized for phenotypic screening cascades focused on differentiation therapy for hematological malignancies or solid tumors. Unlike targeted enzyme inhibitors that dominate other picolinonitrile derivative research (e.g., DHFR or influenza endonuclease inhibition), the differentiation mechanism represents a conceptually different therapeutic approach. Researchers designing phenotypic screening libraries for differentiation-inducing agents should consider including 4-formyl-3-hydroxypicolinonitrile as a structurally distinct entry point, with the caveat that the published evidence requires independent replication under defined assay conditions.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 148.12 g/mol, 11 heavy atoms, 1 rotatable bond, and a TPSA of 74 Ų [4], 4-formyl-3-hydroxypicolinonitrile falls well within fragment-like chemical space (MW < 300, heavy atom count ≤ 20, TPSA ≤ 100 Ų). Its XLogP3 of 0.6 indicates balanced hydrophilicity [4]. The compound's three functional groups offer multiple vectors for fragment growth, making it a versatile fragment starting point. Compared to the simpler 3-hydroxypicolinonitrile (MW 120.11, lacking the 4-formyl group), the target compound provides an additional synthetic handle for fragment elaboration, increasing its utility in fragment-based campaigns.

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